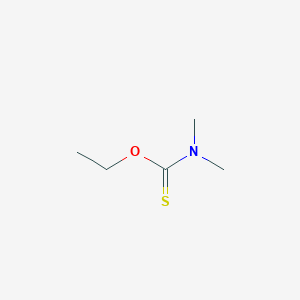
O-ethyl N,N-dimethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-ethyl N,N-dimethylcarbamothioate, commonly known as carbaryl, is a widely used insecticide that belongs to the carbamate family. It was first synthesized in 1953 and has since been used for controlling pests in agriculture and horticulture. Carbaryl is a broad-spectrum insecticide that is effective against a wide range of insect pests, including aphids, thrips, mites, and caterpillars.
Wirkmechanismus
Carbaryl works by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. This leads to the accumulation of acetylcholine, a neurotransmitter, which results in overstimulation of the nervous system, leading to paralysis and death of the insect. The mechanism of action of carbaryl is similar to that of other carbamate insecticides.
Biochemische Und Physiologische Effekte
Carbaryl has been shown to have a wide range of biochemical and physiological effects on non-target organisms. It has been found to cause oxidative stress, DNA damage, and alterations in gene expression in various organisms. Additionally, carbaryl has been shown to have neurotoxic effects on mammals, including humans.
Vorteile Und Einschränkungen Für Laborexperimente
Carbaryl is a popular choice for lab experiments due to its effectiveness against a wide range of insect pests. It is also relatively inexpensive and easy to obtain. However, carbaryl has some limitations in lab experiments, including its potential toxicity to non-target organisms, which can affect the accuracy and reliability of the results.
Zukünftige Richtungen
There are several future directions for research on carbaryl. One area of research is the development of alternative insecticides that are more environmentally friendly and less toxic to non-target organisms. Another area of research is the investigation of the effects of long-term exposure to carbaryl on human health. Additionally, further research is needed to understand the mechanisms of carbaryl resistance in insects and to develop strategies for managing resistant populations.
Conclusion:
In conclusion, carbaryl is a widely used insecticide that has been extensively studied for its insecticidal properties and its effects on non-target organisms. The synthesis method of carbaryl is relatively simple and cost-effective, making it a popular choice for insect control. However, carbaryl has some limitations in lab experiments and potential toxicity to non-target organisms. Future research on carbaryl should focus on developing alternative insecticides, investigating the effects of long-term exposure on human health, and understanding the mechanisms of resistance in insects.
Synthesemethoden
Carbaryl is synthesized through the reaction of methyl isocyanate with ethyl alcohol and dimethylamine hydrochloride. The reaction produces O-ethyl N,N-dimethylcarbamate, which is then treated with sulfur to form carbaryl. The synthesis method of carbaryl is relatively simple and cost-effective, which makes it a popular choice for insect control.
Wissenschaftliche Forschungsanwendungen
Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in numerous scientific research studies to investigate its efficacy against various insect pests. Additionally, carbaryl has been studied for its effects on soil microorganisms, aquatic organisms, and birds.
Eigenschaften
CAS-Nummer |
17996-38-2 |
|---|---|
Produktname |
O-ethyl N,N-dimethylcarbamothioate |
Molekularformel |
C5H11NOS |
Molekulargewicht |
133.21 g/mol |
IUPAC-Name |
O-ethyl N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C5H11NOS/c1-4-7-5(8)6(2)3/h4H2,1-3H3 |
InChI-Schlüssel |
IOGFKDCIPLVNMA-UHFFFAOYSA-N |
SMILES |
CCOC(=S)N(C)C |
Kanonische SMILES |
CCOC(=S)N(C)C |
Synonyme |
N,N-Dimethylthiocarbamic acid O-ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




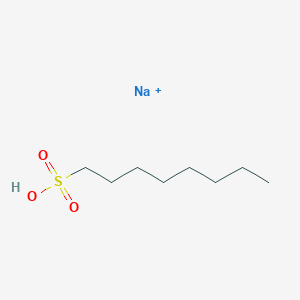

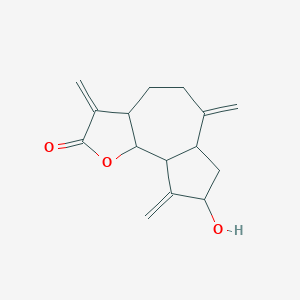
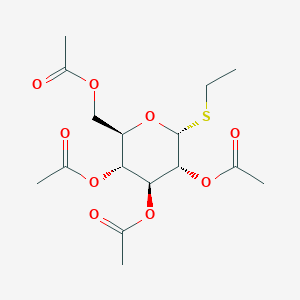
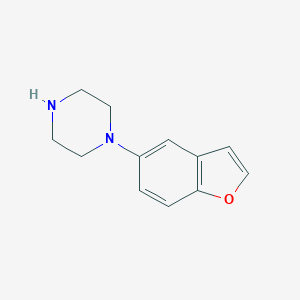
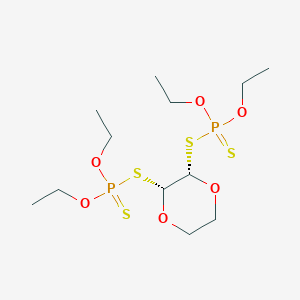
![4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B105332.png)
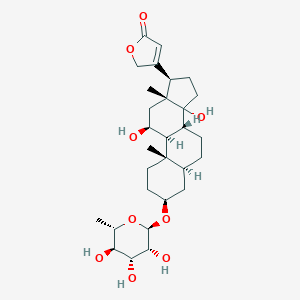

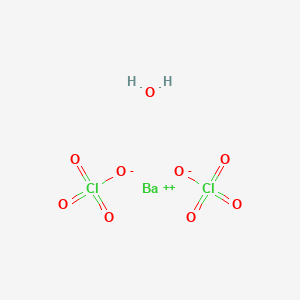
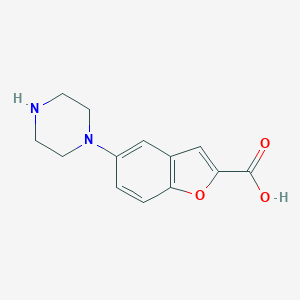
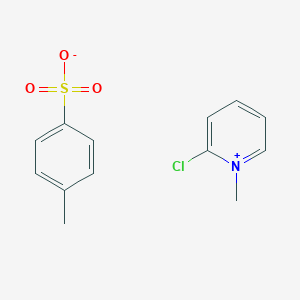
![4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B105342.png)